
4-Cyano-N-ethyl-N-(2-methylallyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-N-ethyl-N-(2-methylallyl)benzamide is an organic compound with the molecular formula C14H16N2O. It is a benzamide derivative, characterized by the presence of a cyano group (-CN) and an ethyl group attached to the nitrogen atom, along with a 2-methylallyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-ethyl-N-(2-methylallyl)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines. This reaction can be facilitated by using catalysts such as diatomite earth immobilized with Lewis acidic ionic liquids (e.g., IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its green, rapid, and mild conditions, resulting in high yields and purity.
Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions. This reaction can be performed without solvents at room temperature or with heating, depending on the desired product and reaction efficiency .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyano-N-ethyl-N-(2-methylallyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzamide moiety can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzamide oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzamides .
Applications De Recherche Scientifique
4-Cyano-N-ethyl-N-(2-methylallyl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Mécanisme D'action
The mechanism of action of 4-Cyano-N-ethyl-N-(2-methylallyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group and benzamide moiety play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Cyano-N-(2-(4-methoxyphenyl)ethyl)benzamide
- N-(2-cyano-4-methylphenyl)benzamide
- 4-Chloro-N-(2-cyano-4-methylphenyl)benzamide
Uniqueness
4-Cyano-N-ethyl-N-(2-methylallyl)benzamide is unique due to its specific structural features, such as the presence of the 2-methylallyl group.
Propriétés
Formule moléculaire |
C14H16N2O |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
4-cyano-N-ethyl-N-(2-methylprop-2-enyl)benzamide |
InChI |
InChI=1S/C14H16N2O/c1-4-16(10-11(2)3)14(17)13-7-5-12(9-15)6-8-13/h5-8H,2,4,10H2,1,3H3 |
Clé InChI |
YKTLVSBLNYJBBL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC(=C)C)C(=O)C1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


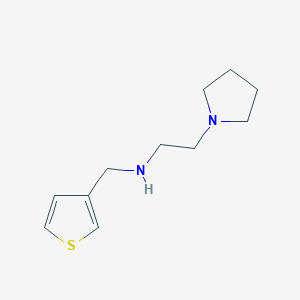
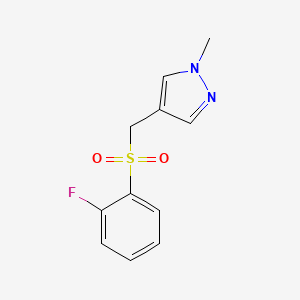
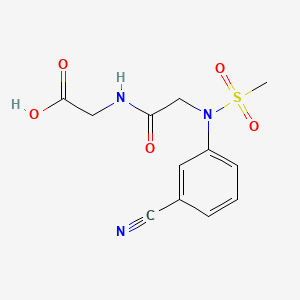
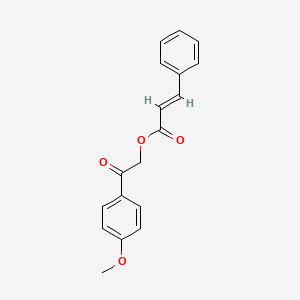

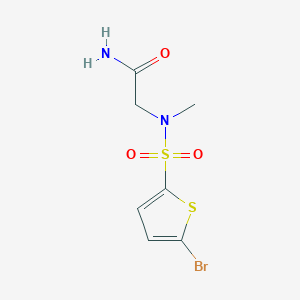


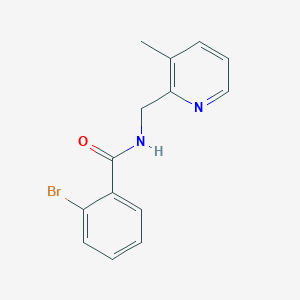
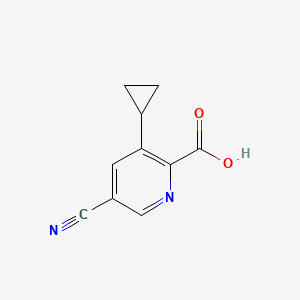

![N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B14909554.png)


